tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21BrClNO3 It is a piperidine derivative that features a tert-butyl ester group and a phenoxy moiety substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-bromo-4-chlorophenoxy)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity, while the piperidine ring and tert-butyl ester group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in terms of binding interactions and selectivity in various applications.
Properties
IUPAC Name |
tert-butyl 4-(3-bromo-4-chlorophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO3/c1-16(2,3)22-15(20)19-8-6-11(7-9-19)21-12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZZHYJMUKQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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